Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and shows promising anticancer activity against human myelodysplastic syndrome (SKM-1) cell lines both in vitro and in vivo. []
Relevance: While this compound shares the benzamide core and a dimethylamino-substituted aromatic ring with N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide, it differs significantly in its overall structure. The presence of the pyridazinone scaffold and the specific substitution pattern contribute to its distinct HDAC inhibitory activity. []
Compound Description: This compound acts as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It demonstrates high affinity for MCHr1, effectively inhibiting MCH-mediated calcium release. [] Additionally, it exhibits good plasma and central nervous system exposure after oral administration in diet-induced obese mice. []
Compound Description: This compound's crystal structure reveals a pyrrolidine ring adopting a half-chair conformation. [, ] Its molecular packing in the crystal is stabilized by intermolecular C—H⋯N hydrogen bonds, forming hydrogen-bonded molecular chains. [, ]
Compound Description: This compound exists as two enantiomers, (R) and (S), with the (R)-enantiomer exhibiting higher affinity for ileal and atrial muscarinic receptors in guinea pigs. []
Compound Description: These compounds belong to a group of hydroxamate-based molecules under investigation for their potential as histone deacetylase inhibitors (HDACi). [] Hydroxamate-based compounds have shown promising anticancer activities in various cancers. []
Compound Description: ISQ-1 functions as an IKur blocker by targeting the Kv1.5 channel, which is involved in the ultrarapid delayed rectifier current. [] It demonstrates atrial antifibrillatory effects in animal models. []
Compound Description: This compound features a piperidine ring linked to an imidazole core, which is further substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. []
Compound Description: The crystal structure of this compound reveals interesting features, including a nearly planar indole ring system and an orthogonal arrangement between the phenyl ring of the dimethylaminophenyl group and the phenyl ring of the phenylsulfonyl group. [, ]
Compound Description: This compound exhibits potent anti-cancer activity, especially against melanoma cell lines. [] It shows inhibitory effects on cancer cell migration and displays a certain level of selectivity towards cancer cells compared to non-cancerous cells. []
Compound Description: This compound serves as a starting material for synthesizing a series of heterocyclic derivatives, some of which exhibit promising anti-inflammatory and analgesic activities. []
Compound Description: This chiral compound exhibits nootropic activity and is being investigated for its potential cognitive-enhancing effects. []
2,4-pyrimidinediamines
Compound Description: These compounds represent a class of molecules under investigation for their potential in treating various conditions, including neoplastic diseases, inflammatory disorders, and immune system dysfunctions. []
Relevance: While not directly containing the core structure of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide, this class of compounds is structurally related by featuring substituted piperazine and piperidine rings, which are also present in the target compound as part of its substituent groups. []
Compound Description: These are isoindol-1-one analogues designed as potential ligands for the 5-HT1A receptor. They were investigated as potential radioiodinated antagonists for in vivo imaging of 5-HT1A receptors. []
Compound Description: These compounds are additional cyclized amide derivatives designed as potential ligands for the 5-HT1A receptor, with a focus on improved in vivo stability. [] They were investigated for their binding affinity and metabolic stability. []
Compound Description: This compound exhibits potential therapeutic applications as an antianxiety agent, an antiepileptic agent, an analgesic, and a skeletal muscle relaxant. [, ]
Compound Description: This compound is a major degradation product of Osimertinib (OSM) observed in a base hydrolytic stress study. [] It is structurally similar to OSM, an anti-cancer drug. []
Compound Description: These compounds are allosteric modulators of the cannabinoid receptor type 1 (CB1). [] They have been studied for their effects on CB1 signaling and trafficking responses. []
Compound Description: This series of compounds involves a coumarin derivative synthesized through a multi-step process. [] They were characterized using spectroscopic techniques. []
Compound Description: These compounds are nonpeptidergic antagonists of the CXCR3 chemokine receptor, which is involved in inflammatory diseases. [] They exhibit noncompetitive antagonism and inverse agonistic properties at CXCR3. []
Compound Description: This set of compounds includes both selective and dual antagonists of orexin receptors (OX1R and OX2R). [, ] These receptors are involved in the regulation of sleep-wake cycles, and their antagonists have potential therapeutic applications in sleep disorders. [, ]
3-(4-substituted-phenyl)-N-hydroxy-2-propenamides
Compound Description: This group encompasses a class of hydroxamic acid-based compounds designed and evaluated as histone deacetylase (HDAC) inhibitors. [] These compounds aim to target epigenetic mechanisms and show potential in treating cancer. []
Compound Description: ABT-239 is a potent and selective histamine H3 receptor (H3R) antagonist. [] It has shown efficacy in improving arousal/attention in rodents and is being investigated for potential therapeutic benefits in conditions like ADHD, Alzheimer's disease, and schizophrenia. []
Compound Description: These compounds are intermediates in the synthesis of fused pyrrolo-pyrano-pyrimidine and pyrrolo-pyrano-pyridine derivatives. [] These derivatives have shown promising antibacterial and antifungal activities. []
Compound Description: PPMB is a fluorescence reagent used for labeling fatty acids in analytical chemistry. [] It reacts with fatty acids to form fluorescent derivatives, allowing for their sensitive detection and quantification using high-performance liquid chromatography (HPLC). []
Compound Description: This group includes a series of pyrazole derivatives investigated as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). [] PfDHODH is an enzyme involved in the pyrimidine biosynthesis pathway of the malaria parasite, making it a potential drug target for malaria treatment. []
Relevance: These compounds differ significantly from N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide in their core structure, featuring a pyrazole ring instead of a benzamide moiety. Furthermore, they lack the characteristic pyrrolidine and dimethylamino-substituted aromatic rings found in the target compound. []
Compound Description: This compound is a key intermediate in the synthesis of AZD9291, an anti-tumor medicine. [, , ] It is a crucial precursor in the multi-step synthesis of this drug molecule. [, , ]
Compound Description: This compound serves as an important intermediate in the synthesis of various biologically active compounds, including osimertinib, an anti-cancer drug. []
Compound Description: KR36676 is an orally active urotensin receptor antagonist. [] It has shown potential in attenuating cellular and cardiac hypertrophy, suggesting potential therapeutic applications in cardiovascular diseases. []
Compound Description: Compound 1 is an ergoline derivative initially identified as a CXCR3 antagonist but later found to inhibit human histamine H3 receptors (H3R). [] Compound 15m is an optimized indole derivative of compound 1, designed to improve brain penetration and maintain favorable pharmacological properties. []
Compound Description: TOR-DTPA is a toremifene derivative synthesized as a potential radioligand for imaging breast tumors. [] It is a hydrophilic and anionic compound with estrogen-receptor specificity. []
Compound Description: This group of compounds comprises pyrazolo[4,3-c]pyridine derivatives synthesized from ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate. []
Compound Description: These compounds include a variety of insecticides with different modes of action, such as cyclaniliprole, flubendiamide, spirotetramat, phosmet, imidacloprid, cyfluthrin, spinetoram, acetamiprid, and chlorantraniliprole. [] They are used in various combinations to control insect infestations in apple orchards. []
Relevance: These compounds are not directly related to N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide in terms of their chemical structures or biological activities. They are mentioned in a different context, focusing on agricultural applications for pest control. []
Overview
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide is a synthetic compound that belongs to a class of chemical substances known for their potential pharmacological properties. This compound features a complex molecular structure that includes a pyrrolidine ring, which is often associated with various biological activities, including interactions with neurotransmitter systems.
Source
The compound has been referenced in various scientific literature and patent filings, indicating its relevance in medicinal chemistry and drug development. It is particularly noted for its structural similarity to other bioactive compounds, suggesting potential therapeutic applications.
Classification
This compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). Additionally, it contains both aromatic and aliphatic components, which contribute to its chemical behavior and potential biological activity.
Synthesis Analysis
Methods
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide typically involves multi-step organic reactions. Common methods include:
Formation of the Pyrrolidine Ring: This may involve cyclization reactions starting from appropriate precursors, often utilizing reagents that facilitate the formation of nitrogen-containing heterocycles.
Amidation Reaction: The coupling of the pyrrolidine derivative with 4-ethoxybenzoic acid or its derivatives through standard amidation techniques, such as using coupling agents like carbodiimides.
Dimethylaminomethylation: Introduction of the dimethylamino group, which can be achieved through alkylation reactions involving dimethylamine.
Technical Details
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure
The molecular structure of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide can be represented as follows:
Molecular Formula: C_{20}H_{28}N_{2}O_{2}
Molecular Weight: Approximately 344.45 g/mol
The structure features:
A pyrrolidine ring
A dimethylamino group attached to a phenyl ring
An ethoxy group linked to a benzamide moiety
Data
The compound's three-dimensional conformation can influence its biological activity, making computational modeling and analysis important for understanding its interactions at the molecular level.
Chemical Reactions Analysis
Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide may undergo several chemical reactions typical for amides and aromatic compounds:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The aromatic system may undergo reduction under specific conditions, potentially altering its electronic properties.
Alkylation: The dimethylamino group can participate in further alkylation reactions, enhancing its pharmacological profile.
Technical Details
These reactions are typically studied under controlled laboratory conditions to understand reaction kinetics and mechanisms.
Mechanism of Action
Process
The mechanism of action for N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide is likely related to its interactions with specific receptors in the central nervous system. Given its structural features, it may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin or dopamine receptors.
Data
Research into similar compounds suggests that such interactions could modulate neurotransmitter levels, influencing mood, cognition, or pain perception.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a solid or crystalline form.
Solubility: Likely soluble in organic solvents; solubility in water may vary based on pH.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
Reactivity: May react with strong acids or bases due to the presence of functional groups.
Relevant Data or Analyses
Characterization through spectroscopic methods provides insights into its purity and structural integrity.
Applications
Scientific Uses
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide holds potential applications in pharmacology and medicinal chemistry:
Drug Development: As a lead compound for developing new medications targeting neurological disorders.
Research Tool: Utilized in studies investigating receptor interactions and signaling pathways related to neurotransmission.
Therapeutic Applications: Potential use in treating conditions such as depression, anxiety, or pain syndromes based on its pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
XL765 is a sulfonamide obtained by formal condensation of the sulfonic acid group of 4-[(3-methoxy-4-methylbenzoyl)amino]benzenesulfonic acid with the primary aromatic amino group of N-(3,5-dimethoxyphenyl)quinoxaline-2,3-diamine. A dual PI3K/mTOR inhibitor used in cancer treatment. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an antineoplastic agent and a mTOR inhibitor. It is a sulfonamide, a quinoxaline derivative, an aromatic amine, a member of benzamides and an aromatic ether.
CAS No.: 1123889-87-1; 1123889-87-1 ; 1349796-36-6; 934493-76-2